3-ISO-PROPYLPHENOL-D12
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Overview
Description
3-ISO-PROPYLPHENOL-D12: is a deuterated form of 3-isopropylphenol, which is a colorless liquid with a characteristic odor. This compound is commonly used as a fragrance in perfumes, soaps, and other personal care products. In recent years, it has gained attention in scientific research due to its potential therapeutic and environmental applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ISO-PROPYLPHENOL-D12 involves the deuteration of 3-isopropylphenol. This process typically requires the use of deuterated reagents and solvents to replace the hydrogen atoms with deuterium. The reaction conditions often involve the use of a deuterium source such as deuterium gas or deuterated water under controlled temperature and pressure conditions.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and ensure the efficient replacement of hydrogen atoms with deuterium. The product is then purified using techniques such as distillation or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: 3-ISO-PROPYLPHENOL-D12 undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine) are employed under controlled conditions.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Alcohols and related derivatives.
Substitution: Nitro, sulfo, and halogenated derivatives.
Scientific Research Applications
Chemistry: 3-ISO-PROPYLPHENOL-D12 is used as a stable isotope-labeled compound in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: In biological research, it is used to trace metabolic pathways and study enzyme kinetics due to its deuterium labeling.
Medicine: The compound has potential therapeutic applications, including its use as an antimicrobial agent. Its deuterated form enhances its stability and efficacy in biological systems .
Industry: this compound is used in the production of polymers and resins. Its unique properties contribute to the formation of high-performance materials with desired mechanical and thermal properties .
Mechanism of Action
The mechanism of action of 3-ISO-PROPYLPHENOL-D12 involves its interaction with biological membranes. The compound’s lipophilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This disruption leads to cell lysis and death, making it effective as an antimicrobial agent . Additionally, its phenolic hydroxyl group acts as a reactive site for various biochemical reactions, contributing to its therapeutic potential .
Comparison with Similar Compounds
3-Isopropylphenol: The non-deuterated form of 3-ISO-PROPYLPHENOL-D12.
4-Isopropylphenol: An isomer with the isopropyl group at the para position.
2-Isopropylphenol: An isomer with the isopropyl group at the ortho position.
Uniqueness: this compound is unique due to its deuterium labeling, which enhances its stability and allows for detailed studies using NMR spectroscopy. The deuterated form also exhibits different kinetic properties compared to its non-deuterated counterparts, making it valuable in various scientific research applications .
Properties
CAS No. |
1219805-35-2 |
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Molecular Formula |
C9H12O |
Molecular Weight |
148.267 |
IUPAC Name |
1,2,3,5-tetradeuterio-4-deuteriooxy-6-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)benzene |
InChI |
InChI=1S/C9H12O/c1-7(2)8-4-3-5-9(10)6-8/h3-7,10H,1-2H3/i1D3,2D3,3D,4D,5D,6D,7D/hD |
InChI Key |
VLJSLTNSFSOYQR-SRQDVOKDSA-N |
SMILES |
CC(C)C1=CC(=CC=C1)O |
Synonyms |
3-ISO-PROPYLPHENOL-D12 |
Origin of Product |
United States |
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